Enhanced Lipophilicity vs. N1-Unsubstituted Core: LogP Comparison
The presence of the N1-benzyl group confers a significantly higher calculated lipophilicity compared to the unsubstituted 3-methyl-1H-pyrazol-4-amine core. Specifically, the consensus Log Po/w for 1-Benzyl-3-methyl-1H-pyrazol-4-amine is 1.63, a value that is considerably greater than what would be predicted for the more polar, non-benzylated analog . This is corroborated by a measured LogP value of 1.43 reported by a commercial vendor .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 1.63 (calculated); LogP = 1.43 (measured) |
| Comparator Or Baseline | 3-Methyl-1H-pyrazol-4-amine (LogP estimated to be <1.0) |
| Quantified Difference | >0.6 log unit increase in LogP |
| Conditions | In silico prediction (SwissADME consensus) and vendor-reported measurement |
Why This Matters
Higher LogP is directly correlated with improved passive membrane permeability, a critical factor for intracellular target engagement in cell-based assays and a key driver for lead optimization in drug discovery programs.
